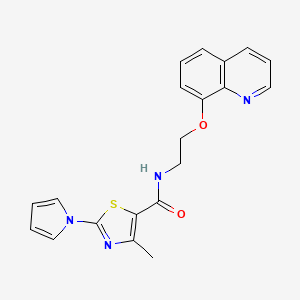

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide is a thiazole carboxamide derivative featuring a quinolin-8-yloxyethyl side chain and a pyrrole substituent. Its synthesis involves coupling intermediates such as ethyl 4-methyl-2-(heteroaryl)thiazole-5-carboxylates with amines, as demonstrated in analogous procedures . This compound belongs to a broader class of N-substituted thiazole carboxamides, which are explored for their biological activities, including anti-angiogenic and kinase-inhibitory properties . The quinoline moiety may enhance pharmacokinetic properties, such as solubility and target binding, while the pyrrole group could influence electronic or steric interactions with biological targets .

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-(2-quinolin-8-yloxyethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-14-18(27-20(23-14)24-11-2-3-12-24)19(25)22-10-13-26-16-8-4-6-15-7-5-9-21-17(15)16/h2-9,11-12H,10,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STONKWKHGFIJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process might start with the formation of the thiazole ring, followed by the introduction of the pyrrole and quinoline groups through various coupling reactions. Common reagents might include thionyl chloride, pyrrole, quinoline derivatives, and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrole or thiazole rings.

Reduction: Reduction reactions could target the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The thiazole and quinoline components may contribute to this activity by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

- Antimicrobial Properties : There is evidence suggesting that derivatives of thiazole compounds possess antimicrobial activities against a range of pathogens. Studies have shown that modifications to the thiazole structure can enhance antibacterial and antifungal properties.

- Neuroprotective Effects : Given the increasing prevalence of neurodegenerative diseases, compounds like 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have demonstrated promising AChE inhibitory activity, suggesting potential as a therapeutic agent for cognitive disorders.

Research into the biological mechanisms of this compound has revealed several key insights:

- Mechanism of Action : The compound likely interacts with specific receptors or enzymes within biological systems. For instance, its binding affinity to AChE can modulate neurotransmitter levels, thereby influencing cognitive function.

- Case Studies : Various studies have documented the efficacy of similar thiazole-containing compounds in preclinical models. For example, a study highlighted the synthesis of related thiazole derivatives that showed significant inhibition of bacterial growth, supporting the notion that structural modifications can lead to enhanced bioactivity.

Data Tables

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole carboxamides exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with key analogs:

Table 1: Comparative Analysis of Thiazole Carboxamide Derivatives

Key Findings from Comparisons

Substituent-Driven Target Specificity The quinolin-8-yloxyethyl group in the target compound distinguishes it from analogs like 3k (pyridinyl) and the pan-RAF inhibitor (chloropyridine). The pyrrole substituent may modulate electron density, contrasting with 3k’s 3-methoxyphenyl group, which optimizes H-bonding with VEGFR2 .

Potency and Mechanism

- Compound 3k outperformed Vandetanib in angiogenesis assays (IC₅₀: 0.12 µM vs. 0.25 µM) due to its 2-propyl-4-pyridinyl group, which enhances hydrophobic interactions .

- The pan-RAF inhibitor’s trifluoromethylpyridine and chloropyridine groups confer selectivity for RAF kinase isoforms, a different therapeutic axis compared to angiogenesis-focused compounds .

Synthetic Accessibility The target compound’s synthesis mirrors methods for ethyl 2-(quinolin-8-yloxy)acetate intermediates, suggesting scalability . However, analogs like 3k require multi-step optimizations (e.g., coupling with propylpyridine) to achieve clinical-grade purity .

Biological Activity

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide, with the CAS number 1207055-56-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The structure includes a thiazole ring, a pyrrole moiety, and a quinoline derivative, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on thiazole derivatives reported that modifications in the thiazole structure could enhance antibacterial efficacy against resistant strains of bacteria, suggesting that this compound may share similar properties .

Anticancer Potential

The thiazole framework has been associated with anticancer activity. For instance, derivatives containing thiazole rings have shown effectiveness against various cancer cell lines. In particular, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A notable study highlighted that thiazole derivatives could inhibit specific cancer pathways, potentially making them suitable candidates for further development in cancer therapeutics .

Enzyme Inhibition

The compound may also act as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in treating cardiovascular diseases by increasing intracellular cyclic nucleotide levels. Some thiazole derivatives have demonstrated potent inhibition of PDE3A and PDE3B, which suggests that this compound could possess similar enzyme inhibitory properties .

Synthesis and Evaluation

A study synthesized various thiazole derivatives and evaluated their biological activity. Among these, compounds structurally related to this compound showed promising results in inhibiting bacterial growth and displaying cytotoxicity against cancer cell lines. The synthesis involved multi-step reactions leading to high yields of the desired products .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of both the quinoline and thiazole moieties significantly enhances biological activity. Modifications at different positions of the thiazole ring were found to affect potency against specific targets, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves solvent selection (e.g., ethanol for reflux reactions), catalyst screening (e.g., acetic acid for cyclization), and reaction monitoring via TLC . Purification steps like recrystallization using ethanol-DMF mixtures (1:1) enhance purity, while elemental analysis validates stoichiometry . For example, substituting glacial acetic acid with milder solvents may reduce side reactions during pyrrole ring formation .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Assigns protons (e.g., quinolin-8-yloxy ethyl group at δ 4.2–4.5 ppm) and carbons (thiazole C=O at ~165 ppm) .

- IR Spectroscopy: Identifies key functional groups (e.g., carboxamide N–H stretch at ~3300 cm⁻¹) .

- Elemental Analysis: Confirms empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Compare bioactivity of thiazole vs. triazole analogs (e.g., shows triazole derivatives exhibit potent antimicrobial activity) .

- Substituent Effects: Vary quinolin-8-yloxy ethyl chain length or replace pyrrole with benzimidazole to assess receptor binding (e.g., fluorescence quenching in quinoline-based receptors ).

- Docking Studies: Use software like AutoDock to model interactions with targets (e.g., hydrophobic pockets accommodating methyl-thiazole groups) .

Advanced: How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

- Assay Standardization: Control variables like microbial strain selection (e.g., used Gram-positive vs. Gram-negative strains) .

- Solubility Adjustments: Use co-solvents (e.g., DMSO) or formulations like solid dispersions with vinylpyrrolidone copolymers to enhance bioavailability .

- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cellular assays .

Basic: What strategies address poor solubility during in vitro testing?

Methodological Answer:

- Solid Dispersion: Formulate with vinylpyrrolidone-vinyl acetate copolymers to increase aqueous solubility .

- Co-Solvent Systems: Use DMSO-PBS mixtures (<1% DMSO) to prevent cytotoxicity while maintaining compound stability .

Advanced: How does the quinolin-8-yloxy group influence receptor binding?

Methodological Answer:

- Fluorescence Studies: Monitor binding via fluorescence enhancement/quenching (e.g., bis(quinolin-8-yloxy)ethyl receptors show amino acid affinity due to π-π stacking) .

- Steric Effects: Truncate the ethyl linker to evaluate steric hindrance on target engagement (e.g., N-(quinolin-8-yl)-2-(quinolin-8-yloxy)propanamide vs. acetamide analogs ).

Basic: What are common pitfalls in scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Exothermic Reactions: Control temperature gradients using jacketed reactors (e.g., Anton Paar Monowave 300 for microwave-assisted scaling) .

- Purification Challenges: Replace column chromatography with centrifugal partition chromatography (CPC) for high-throughput purification .

Advanced: How can molecular modeling predict metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.